4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Overview
Description
“4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine” is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine system . It is a type of heterocyclic organic compound .
Synthesis Analysis
The synthesis of some derivatives of the [1,2,4]triazolo[4,3-b]pyridazine system from ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate has been reported . The reaction of this compound with hot 1 M sodium hydroxide solution took place on the ethoxycarbonyl group and at the position 6 of the triazolopyridazine system to give a product, which underwent decarboxylation in hot ethanol affording benzamide .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C6H6ClN5.ClH/c7-4-1-2-5-9-10-6 (3-8)12 (5)11-4;/h1-2H,3,8H2;1H
. Chemical Reactions Analysis
In the synthesis process, the reaction of the compound with hot 1 M sodium hydroxide solution took place on the ethoxycarbonyl group and at the position 6 of the triazolopyridazine system . Stable triazolopyridazine were obtained in reactions of the compound with hydrazine hydrate and ethylene glycol .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight of the compound is 220.06 .Scientific Research Applications
Synthesis and Molecular Docking
A significant area of application involves the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives. These compounds are prepared through various chemical reactions and are subjected to in silico molecular docking screenings towards specific target proteins. The docking results often reveal moderate to good binding energies, indicating the potential of these compounds for further biological applications. For instance, Flefel et al. (2018) have synthesized a series of new compounds and demonstrated their antimicrobial and antioxidant activity through molecular docking screenings (Flefel et al., 2018).
Structural Analysis and DFT Calculations
Research also delves into the structural analysis and density functional theory (DFT) calculations of triazolopyridine derivatives. These studies provide insights into the harmony between theoretical and experimental values, energy gaps, and global reactivity descriptor values. For example, Sallam et al. (2021) synthesized 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and conducted comprehensive structural, DFT, and Hirshfeld surface analyses (Sallam et al., 2021).
Biological Activities and Pharmaceutical Applications
Another primary focus is exploring the biological activities and potential pharmaceutical applications of these compounds. Various synthesized derivatives exhibit antimicrobial, antioxidant, and cytotoxic activities, making them candidates for further evaluation as therapeutic agents. Research by Mamta et al. (2019) describes the synthesis of triazolopyridazine derivatives and their evaluation as cytotoxic agents, demonstrating potent activity against certain leukemia and breast adenocarcinoma cell lines (Mamta et al., 2019).
Antifungal and Anti-diabetic Potential
Specific compounds within this chemical class have been evaluated for antifungal activity, showing inhibitory effects against various fungal strains. Additionally, some derivatives are explored for their anti-diabetic potential through mechanisms such as dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, indicating their promise as anti-diabetic medications (Wang et al., 2018; Bindu et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-chloro-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5/c11-8-1-2-9-13-14-10(16(9)15-8)7-3-5-12-6-4-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEHSGDEGYDHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C3=CC=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655533 | |
Record name | 6-Chloro-3-(pyridin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032705-69-3 | |
Record name | 6-Chloro-3-(pyridin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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